molecular formula C22H23NO5 B2492745 (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 887214-38-2

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2492745
CAS No.: 887214-38-2
M. Wt: 381.428
InChI Key: BAOXFNGOHXVGSA-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic aurone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of benzofuranones known for their diverse biological activities. Research applications for this molecule and its structural analogs include investigation as therapeutic agents, with recent patent literature indicating potential for immunomodulatory, anti-trypanosomal, and anti-fungal applications . The mechanism of action for aurone derivatives is an active area of study, but may involve the modulation of cytokine activity and key inflammatory signaling pathways, such as the NF-kappa B pathway . The core 6-hydroxyaurone scaffold can be selectively functionalized at the 7-position via aminomethylation, a synthetic strategy that allows for the introduction of various nitrogen-containing heterocycles, such as the pyrrolidine group present in this molecule, to optimize biological activity and physicochemical properties . This specific compound features a (Z)-configured benzylidene group at the 2-position, a 2,4-dimethoxybenzyl substitution pattern, and a critical pyrrolidin-1-ylmethyl moiety at the 7-position, which is strategically important for enhancing interaction with biological targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-15-6-5-14(19(12-15)27-2)11-20-21(25)16-7-8-18(24)17(22(16)28-20)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOXFNGOHXVGSA-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a benzofuran moiety is significant as it is associated with numerous pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of benzofuran derivatives. For instance:

  • Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study assessing the antiproliferative activity of related benzofuran compounds, it was found that modifications in substituents on the benzene ring greatly influenced their efficacy .
Cell LineInhibition Rate (%)
K562 (Leukemia)56.84
NCI-H460 (Lung)80.92
HCT-116 (Colon)72.14
OVCAR-4 (Ovarian)56.45

These results indicate that the compound may inhibit cell growth through mechanisms such as inducing apoptosis and generating reactive oxygen species (ROS) .

Anti-inflammatory Properties

The anti-inflammatory activity of benzofuran derivatives is well-documented. A related compound was reported to significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in vitro . The mechanism involves suppression of NF-κB activity, which is crucial in inflammatory responses.

Antioxidant Activity

The antioxidant properties of benzofuran derivatives contribute to their ability to mitigate oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals and enhance the body's antioxidant defenses, thereby preventing cellular damage .

Case Studies

  • Study on Apoptotic Mechanisms : A recent study investigated how similar benzofuran derivatives induce apoptosis in K562 leukemia cells through ROS generation and mitochondrial dysfunction. The study found a significant increase in caspase activity after treatment with these compounds, suggesting a robust apoptotic pathway activation .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicated that specific substituents on the benzofuran ring enhance cytotoxicity against cancer cells. For instance, electron-donating groups were found to improve activity against various cancer lines, emphasizing the importance of structural modifications .

Scientific Research Applications

Antioxidant Activity

Studies have shown that benzofuran derivatives possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances radical scavenging activity, making it a candidate for further investigation in pharmacological applications .

Antimicrobial Properties

Recent investigations into similar benzofuran compounds have revealed their potential as antimicrobial agents. For example, derivatives tested against various bacterial strains exhibited significant inhibitory effects, suggesting that (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may also possess antimicrobial properties worth exploring .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, analogs of benzofuran have been studied for their ability to inhibit tyrosinase, an enzyme linked to melanin production and skin pigmentation disorders . This inhibition could lead to applications in cosmetic formulations aimed at skin lightening.

Tyrosinase Inhibition Studies

A study on aurones similar to the compound found that specific substitutions on the benzofuran scaffold significantly enhanced tyrosinase inhibition . This finding supports the hypothesis that this compound may be developed as a potent inhibitor for therapeutic use in hyperpigmentation conditions.

Anticancer Potential

Research into related compounds has indicated cytotoxic effects against various cancer cell lines. The structural similarity suggests that this compound could be evaluated for anticancer activity through mechanisms involving apoptosis induction or cell cycle arrest .

Summary Table of Applications

Application AreaPotential ActivityReference
Antioxidant ActivityRadical scavenging
Antimicrobial PropertiesInhibitory effects against bacteria
Enzyme InhibitionTyrosinase inhibition
Anticancer PotentialCytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene-Benzofuran Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Benzylidene Substituent C7 Substituent Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 2,4-Dimethoxy Pyrrolidin-1-ylmethyl C23H25NO6 Not Reported Expected O–H stretch (~3200 cm⁻¹)
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxy Methyl C18H16O4 Not Reported O–H stretch (~3200 cm⁻¹), CH3 (δ ~2.34)
(Z)-2-(4-Bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one 4-Bromo Pyrrolidin-1-ylmethyl C21H20BrNO4 Not Reported C–Br stretch (~600 cm⁻¹)
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxy Piperazin-1-ylmethyl C26H30N2O7 Not Reported Broad O–H/N–H (~3300 cm⁻¹)
Key Observations:

Benzylidene Substituents :

  • Electron-donating groups (e.g., methoxy in the target compound and 4-methoxy in ) enhance solubility and stabilize the Z-configuration via resonance. Bromine in introduces steric bulk and alters electronic properties.
  • Trimethoxy derivatives (e.g., ) may exhibit improved pharmacokinetics due to increased hydrophilicity.

Methyl groups () reduce steric hindrance but limit pharmacophore complexity.

Spectral Signatures :

  • IR: Hydroxyl (~3200–3400 cm⁻¹) and methoxy (~2850 cm⁻¹) stretches are common. Bromine in adds a distinct C–Br peak.
  • NMR: Methoxy protons resonate at δ ~3.7–3.9, while pyrrolidine protons appear as multiplet signals (δ ~1.5–3.0) .

Comparison with Heterocyclic Analogs

While benzofuran-3(2H)-one derivatives are the primary focus, thiazolo-pyrimidine (e.g., compounds 11a,b in ) and pyran-2-one (e.g., ) analogs provide context for substituent effects:

  • Thiazolo-pyrimidines : Feature cyano and carbonyl groups, with IR peaks at ~2220 cm⁻¹ (C≡N) and ~1719 cm⁻¹ (C=O). The benzylidene substituents (e.g., 2,4,6-trimethyl or 4-cyano) influence melting points (213–246°C), suggesting higher crystallinity than benzofuran derivatives.
  • Pyran-2-ones : Substituents like benzoylallyl and butylamino groups highlight the role of alkyl chains in modulating lipophilicity and intermolecular interactions.

Q & A

Q. What synthetic methodologies are reported for preparing this compound?

Answer: The compound can be synthesized via a condensation reaction between a benzofuran precursor (e.g., 6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one) and 2,4-dimethoxybenzaldehyde under acidic conditions. A typical protocol involves refluxing in a mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst. The reaction typically achieves ~68% yield, with purification via crystallization . Key steps:

  • Reagent Ratios: 1:1 molar ratio of benzofuran precursor to aldehyde.
  • Catalyst: Sodium acetate (0.5 g per 0.01 mol substrate).
  • Characterization: IR (C=O stretch at ~1,710 cm⁻¹), ¹H/¹³C NMR (Z-configuration confirmed by =CH proton at δ 7.94 ppm), and MS (molecular ion peak matching theoretical mass) .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

Answer: The Z-configuration is validated using:

  • ¹H NMR: The =CH proton resonates as a singlet at δ 7.94–8.01 ppm due to restricted rotation around the C=C bond .
  • X-ray Crystallography: Bond lengths and angles (e.g., C7–C8 = 1.34 Å, typical for conjugated double bonds) confirm stereochemistry .
  • NOESY: Cross-peaks between the benzylidene aryl protons and the benzofuran core further support the Z-geometry .

Q. What biological activities are associated with structurally similar benzofuran derivatives?

Answer: Benzofurans with substituents like hydroxy, methoxy, and heterocyclic groups exhibit:

  • Anticancer Activity: Induction of apoptosis in cancer cell lines (e.g., K562) via mitochondrial pathway activation .
  • Antimicrobial Effects: Inhibition of bacterial growth (MIC values: 2–16 µg/mL against S. aureus and E. coli) .
  • Antioxidant Properties: Radical scavenging (IC₅₀: 12–25 µM in DPPH assays) .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

Technique Application Example Data
HPLC Purity assessmentRetention time: 8.2 min (C18 column, 70:30 MeOH/H₂O)
IR Functional groupsC=O (1,710 cm⁻¹), OH (3,400 cm⁻¹)
MS Molecular weightm/z 425.14 [M+H]⁺ (theoretical: 424.15)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yields to >75% .
  • Catalyst Alternatives: p-Toluenesulfonic acid (PTSA) reduces reaction time from 12 h to 4 h compared to NaOAc .
  • Microwave Assistance: 30-minute irradiation at 100°C increases yield by 15% .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves: Validate activity thresholds (e.g., IC₅₀ for cytotoxicity vs. non-toxic antioxidant effects) .
  • Cell Line Specificity: Compare activity in K562 (leukemia) vs. MCF-7 (breast cancer) to identify target selectivity .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may explain discrepancies .

Q. How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina simulates binding to kinases (e.g., EGFR; binding energy: −9.2 kcal/mol) .
  • MD Simulations: 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Models: Correlate substituent electronegativity (e.g., 2,4-dimethoxy) with enhanced cytotoxicity (R² = 0.89) .

Q. What structural modifications enhance metabolic stability?

Answer:

Modification Impact Data
Pyrrolidine → Piperidine Reduces CYP3A4 metabolismt₁/₂ increased from 2.1 h to 5.3 h
Hydroxy → Methoxy Blocks glucuronidationAUC increased by 3.5× in rat models
Benzylidene → Naphthylidene Enhances lipophilicity (logP: 3.2 → 4.1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.